molecular formula C9H16F3N3O B1477396 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide CAS No. 2098088-06-1

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide

Cat. No.: B1477396
CAS No.: 2098088-06-1
M. Wt: 239.24 g/mol
InChI Key: CCGQCFPCSKFFKX-UHFFFAOYSA-N
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Description

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide (CAS Number: 2098088-06-1) is a specialized pyrrolidine derivative of significant interest in medicinal chemistry and drug discovery research. This compound has a molecular formula of C9H16F3N3O and a molecular weight of 239.24 g/mol . Its structure incorporates both an ethoxymethyl and a trifluoromethyl group attached to the pyrrolidine ring, a scaffold frequently employed in the design of bioactive molecules. The carboximidamide functional group is a key pharmacophore that can facilitate binding to various biological targets, making this chemical entity a valuable building block for researchers . The structural features of this compound are analogous to those found in potent inhibitors of epigenetic targets, such as the lysine-specific histone demethylase 1A (KDM1A/LSD1) . Molecules containing substituted pyrrolidine cores, like the one described in the crystal structure of the KDM1A/CoREST complex with a thieno[3,2-b]pyrrole-5-carboxamide inhibitor, have demonstrated remarkable anti-clonogenic effects in human leukemia cell models . Consequently, this reagent serves as a versatile intermediate for developing novel therapeutics, particularly in oncology and epigenetics research. It is supplied for research use only and is strictly not intended for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

3-(ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3N3O/c1-2-16-6-8(9(10,11)12)3-4-15(5-8)7(13)14/h2-6H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGQCFPCSKFFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1(CCN(C1)C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry

The compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its trifluoromethyl group enhances the stability and reactivity of derivatives synthesized from it, making it an attractive intermediate for complex molecular architectures.

Applications in Synthesis:

  • Used in cyclocondensation reactions to form pyrrolidine derivatives.
  • Acts as a precursor for the synthesis of fluorinated compounds, which are often more biologically active than their non-fluorinated counterparts.

Biology

3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide exhibits significant biological activity attributed to its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to target proteins, potentially modulating various signaling pathways.

Biological Activities:

  • Investigated for its potential therapeutic effects in diseases where modulation of biological pathways is beneficial.
  • Used in studies examining the impact of trifluoromethylation on drug efficacy and metabolism.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Study on Fluorinated Compounds : Research published in Journal of Organic Chemistry demonstrated that compounds with trifluoromethyl groups exhibit enhanced biological activity due to increased lipophilicity, leading to better membrane permeability .
  • Therapeutic Potential : A study focused on the modulation of phosphatidylinositol 3-kinase (PI3K) pathways indicated that derivatives of pyrrolidine carboximidamides could be beneficial in cancer treatment by inhibiting tumor growth .

Comparison with Similar Compounds

Key Structural Analogues

The compound belongs to a broader class of pyrrolidine-1-carboximidamide derivatives, many of which are sphingosine kinase (SphK) inhibitors. Below is a detailed comparison with four structurally related compounds:

Compound Name Key Structural Features Target Enzyme Potency (Ki/IC₅₀) Pharmacokinetic Notes References
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide Pyrrolidine-1-carboximidamide with 3-CF₃ and 3-CH₂OCH₂CH₃ substituents Not specified (in evidence) Not reported Moderate lipophilicity (CF₃) and solubility (ethoxymethyl) inferred
SLM6031434 (S-enantiomer) S-2-(3-[4-(Octyloxy)-3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl)pyrrolidine-1-carboximidamide SphK2 Not reported High lipophilicity (octyloxy phenyl); optimized for SphK2 inhibition
SLM6081442 (R-enantiomer) R-enantiomer of SLM6031434 SphK2 (less potent) Less potent than S-enantiomer Similar lipophilicity but reduced target affinity due to stereochemistry
SLP7111228 (S)-2-((3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrrolidine-1-carboximidamide hydrochloride SphK1 Ki = 48 nM High hydrophobicity (4-octylphenyl); formulated as hydrochloride for solubility
1-Methylpyrrolidine-3-carboximidamide dihydrochloride Pyrrolidine-1-carboximidamide with 3-CH₃ substituent Not specified Not reported Simplified structure; dihydrochloride salt enhances aqueous solubility

Substituent Effects on Activity and Properties

  • Trifluoromethyl (-CF₃) vs. Alkyl Chains: The trifluoromethyl group in the target compound enhances metabolic stability and introduces moderate lipophilicity.
  • Ethoxymethyl (-CH₂OCH₂CH₃) vs. Oxadiazole-Linked Groups :
    The ethoxymethyl group in the target compound likely improves solubility compared to SLM6031434 and SLP7111228, which contain oxadiazole-linked aromatic systems. These systems, however, may enhance target affinity through π-π stacking or van der Waals interactions .
  • Stereochemistry: SLM6031434 (S-enantiomer) exhibits higher SphK2 inhibition than its R-enantiomer, SLM6081442, highlighting the importance of stereochemistry in activity.

Pharmacokinetic and Formulation Considerations

  • Metabolic Stability : The trifluoromethyl group in the target compound may reduce cytochrome P450-mediated metabolism compared to compounds with unprotected alkyl chains (e.g., SLM6031434) .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide typically involves:

  • Introduction of the trifluoromethyl group at the 3-position of the pyrrolidine ring.
  • Installation of the ethoxymethyl substituent at the same carbon.
  • Conversion of the pyrrolidine nitrogen to the carboximidamide moiety.

This often requires multi-step sequences combining electrophilic trifluoromethylation, nucleophilic substitution or addition, and amidine formation.

Trifluoromethylation and Pyrrolidine Ring Formation

A recent metal-free method for synthesizing 3-trifluoromethyl pyrroles, which are structurally related heterocycles, involves the use of β-CF3-1,3-enynamides. This method exploits the electrophilic nature of the double bond activated by the trifluoromethyl group and nucleophilic attack by alkyl primary amines, leading to regioselective 1,4-hydroamination and formation of trifluoromethylated pyrroles. While this method is for pyrroles, similar principles can be adapted for pyrrolidine synthesis by hydrogenation or ring closure of intermediates.

Ethoxymethyl Substituent Installation

The ethoxymethyl group can be introduced via alkylation reactions using ethoxymethyl halides or ethers under basic conditions. This is typically done on a pyrrolidine intermediate bearing a reactive site (e.g., a carbanion or enolate at the 3-position) or via nucleophilic substitution on a suitable leaving group precursor.

Representative Preparation Protocol (Hypothetical Based on Analogous Data)

Step Reagents and Conditions Yield (%) Notes
1. Formation of 3-(trifluoromethyl)pyrrolidine intermediate Reaction of β-CF3-1,3-enynamide with primary amine; metal-free; room temp to 60 °C ~70–85 Based on electrophilic 1,4-hydroamination
2. Alkylation with ethoxymethyl halide Base (e.g., K2CO3), solvent acetone or DMF, 20–40 °C, 12–24 h ~75–85 Introduction of ethoxymethyl group at C-3
3. Conversion to carboximidamide Reaction with 1H-pyrazole-1-carboximidamide hydrochloride; base (N-ethyl-N,N-diisopropylamine); solvent DMF or acetonitrile; 20–62 °C; 2–96 h 52–88 Amidination step with purification by recrystallization

Detailed Experimental Findings from Analogous Carboximidamide Syntheses

Yield (%) Reaction Conditions Experimental Notes
88% K2CO3; water/acetone; 20 °C; overnight Di-tert-butyl dicarbonate and 1H-pyrazole-1-carboxamidine hydrochloride reacted to form carbamate derivatives with high purity
74.8% DMAP, triethylamine; THF; 20 °C; 20 h Stepwise amidine formation with subsequent recrystallization for purity
83.9% N-ethyl-N,N-diisopropylamine; DMF; 20 °C; 2.7 h Efficient amidine formation with solvent extraction and crystallization
52% N,N-diisopropylethylamine; DMF; room temp; 96 h Longer reaction time needed for complete amidine formation; product purified by ion-exchange chromatography
87% N-ethyl-N,N-diisopropylamine; acetonitrile; 62 °C; 2 h Rapid amidine formation with precipitation and filtration of product

Summary Table of Key Preparation Parameters

Parameter Typical Range/Value Comments
Temperature 20–62 °C Mild to moderate heating promotes reaction rates
Solvents DMF, acetonitrile, water, acetone, THF Choice depends on solubility and reaction step
Bases N-ethyl-N,N-diisopropylamine, N,N-diisopropylethylamine, K2CO3 Facilitate amidine formation and alkylation
Reaction Time 2 h to 96 h Longer times for amidine formation in some cases
Yield 52–88% Dependent on step and purification

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine derivatives. For example, intermediates may require functionalization with ethoxymethyl and trifluoromethyl groups. Key steps include cyclopropane ring formation (as seen in related trifluoromethyl-pyrrole derivatives) and carboximidamide group introduction . Characterization of intermediates should employ ESIMS (electrospray ionization mass spectrometry) to confirm molecular ions (e.g., m/z values) and 1H NMR to verify structural integrity (e.g., δ 2.12 ppm for methyl groups in similar compounds) .

Q. How should researchers validate the purity and stability of this compound under laboratory conditions?

  • Methodological Answer : Use HPLC with UV detection to assess purity (e.g., 98.6% purity achieved for analogous pyrrole-carboxylic acids) . Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. Monitor degradation via LCMS to identify byproducts and ensure compound integrity during storage .

Q. What safety protocols are critical when handling 3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine derivatives?

  • Methodological Answer : Follow TCI America guidelines: use fume hoods, protective clothing, and respiratory equipment. Dispose of waste via certified hazardous waste services to comply with federal regulations. Avoid long-term storage due to potential degradation risks .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Apply quantum chemical calculations (e.g., density functional theory) to model reaction pathways and transition states. ICReDD’s approach combines computational predictions with experimental validation to narrow optimal conditions (e.g., solvent selection, catalyst loading) and reduce trial-and-error experimentation . For example, reaction path searches can predict activation energies for trifluoromethyl group incorporation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validate NMR , ESIMS , and X-ray crystallography data. If discrepancies arise (e.g., unexpected m/z values), re-examine sample preparation for impurities or solvent interference. For pyrrolidine derivatives, ensure deuterated solvents (e.g., DMSO-d6) are free of water to avoid peak splitting . Computational NMR prediction tools (e.g., ACD/Labs) can assist in assigning ambiguous signals .

Q. How can reactor design improve the scalability of this compound’s synthesis?

  • Methodological Answer : Refer to CRDC subclass RDF2050112 (reaction fundamentals and reactor design). Use continuous-flow reactors for exothermic steps (e.g., cyclopropane formation) to enhance heat transfer and scalability. Membrane separation technologies (subclass RDF2050104) can purify intermediates efficiently, reducing yield losses .

Q. What advanced analytical techniques are suitable for studying its interaction with biological targets?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic studies, use cryo-EM or X-ray crystallography to resolve binding conformations. Preclinical validation should include in vitro assays (e.g., enzyme inhibition) paired with in silico docking simulations .

Data Management and Reproducibility

Q. How should researchers address incomplete characterization data in published studies?

  • Methodological Answer : Replicate synthesis using disclosed protocols (e.g., General Procedure E for carboximidamide derivatives ). If critical data (e.g., NMR assignments) are missing, perform 2D NMR (HSQC, HMBC) to confirm connectivity. Publish supplementary data with raw spectra to enhance reproducibility .

Q. What frameworks ensure ethical and rigorous reporting of negative or contradictory results?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo to share raw datasets. For contested results, apply comparative analysis methodologies (e.g., triangulating computational, spectroscopic, and synthetic data) to identify systemic errors .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
Reactant of Route 2
3-(Ethoxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide

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